

Application Note: Comprehensive Characterization of 4-Butoxyphenylacetic Acid

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Compound of Interest

Compound Name: 4-Butoxyphenylacetic acid

Cat. No.: B1359773

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Introduction

4-Butoxyphenylacetic acid (CAS No. 16588-26-4) is an organic compound with a phenylacetic acid backbone substituted with a butoxy group at the para-position. As a member of the alkoxy-substituted phenylacetic acid family, it holds potential as a building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its structural similarity to compounds with known biological activities necessitates a robust and comprehensive analytical strategy to ensure identity, purity, and stability, which are critical parameters in research, development, and quality control.

This application note provides a detailed guide for the analytical characterization of **4-Butoxyphenylacetic acid**. In the absence of standardized pharmacopeial monographs for this specific molecule, this guide presents a suite of validated and scientifically sound analytical techniques. The protocols herein are developed based on established methods for structurally analogous compounds, such as 4-methoxyphenylacetic acid and 4-ethoxyphenylacetic acid, with necessary adaptations justified by the principles of analytical chemistry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **4-Butoxyphenylacetic acid** is essential for method development and interpretation of results.

Property	Value	Source
CAS Number	16588-26-4	BLD Pharm
Molecular Formula	C ₁₂ H ₁₆ O ₃	BLD Pharm
Molecular Weight	208.25 g/mol	BLD Pharm
Appearance	White to off-white crystalline solid	Expected
Melting Point	91-93 °C	BLD Pharm
Solubility	Soluble in organic solvents like methanol, acetonitrile, DMSO; sparingly soluble in water.	Expected, based on structure

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are central to determining the purity of **4-Butoxyphenylacetic acid** and quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) is the preferred method due to the compound's polarity and UV-absorbing properties.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of the Method: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. **4-Butoxyphenylacetic acid**, being a moderately non-polar molecule, will be retained on the column and can be eluted by a suitable mixture of an organic solvent and an aqueous buffer. The p-alkoxy-substituted benzene ring provides a strong chromophore for UV detection.

Rationale for Method Adaptation: The method described is adapted from a validated HPLC method for 4-methoxyphenylacetic acid.[1] The core structure and chromophore are identical, ensuring applicability. The mobile phase composition has been slightly adjusted to account for the increased hydrophobicity of the butoxy group compared to the methoxy group, which is expected to result in a slightly longer retention time. The use of a buffered mobile phase at an

acidic pH (e.g., pH 3.0) is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent and sharp peak shape.[2]

Protocol: HPLC Purity Determination

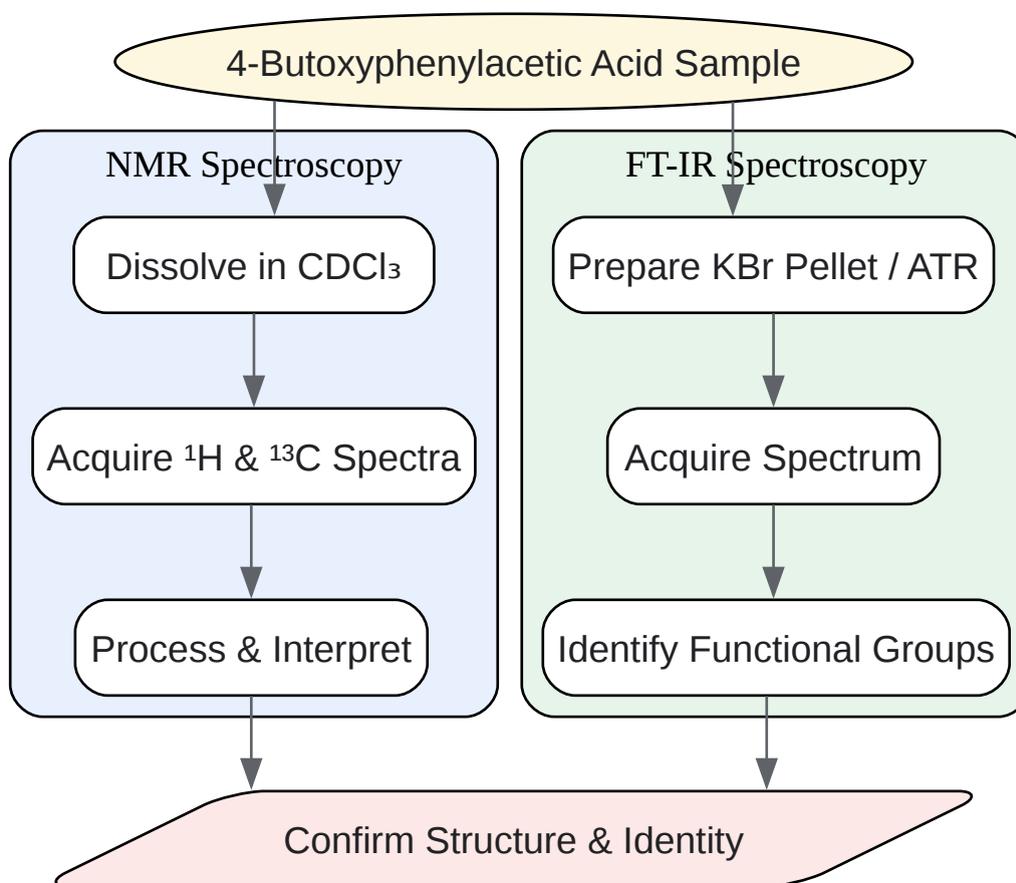
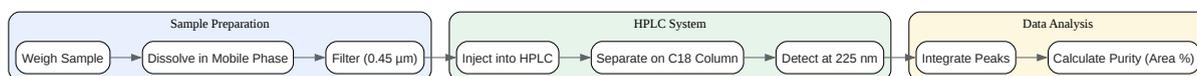
- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
- Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.
- Mobile Phase:
 - A: 0.1% Phosphoric acid in Water (pH \approx 2.1)
 - B: Acetonitrile
- Gradient Elution:
 - Start with a 60:40 (A:B) mixture.
 - Linearly increase to 40:60 (A:B) over 15 minutes.
 - Hold at 40:60 for 5 minutes.
 - Return to initial conditions over 1 minute and equilibrate for 4 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 $^{\circ}$ C.
- Detection Wavelength: 225 nm (based on the benzene chromophore).
- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (60:40 A:B) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 μ m syringe filter before injection.

Expected Results: A single major peak corresponding to **4-Butoxyphenylacetic acid** should be observed. The purity can be calculated using the area percentage method. Related substances and impurities will appear as separate, smaller peaks.

Data Summary: HPLC Parameters

Parameter	Condition	Rationale
Stationary Phase	C18	Good retention for moderately non-polar analytes.
Mobile Phase	Acetonitrile/Buffered Water	Provides good separation and peak shape.
pH Control	Acidic (pH ~2-3)	Suppresses ionization of the carboxylic acid for better retention and symmetry.
Detection	UV at 225 nm	Corresponds to the absorbance maximum of the substituted benzene ring.

Workflow Visualization: HPLC Analysis



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Caption: Workflow for spectroscopic identification of **4-Butoxyphenylacetic acid**.

Mass Spectrometry for Molecular Weight Verification

Principle of the Method: Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for confirming the molecular weight and can provide structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid must first be derivatized to a more volatile ester (e.g., methyl or silyl ester) to improve its chromatographic properties. [3]

Protocol: GC-MS with Derivatization

- Derivatization: To ~1 mg of the sample, add 200 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 500 μ L of pyridine. Heat at 70 $^{\circ}$ C for 30 minutes.
- Instrumentation: A GC-MS system with an electron ionization (EI) source.
- GC Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 μ m film thickness.
- Oven Program: Start at 100 $^{\circ}$ C, hold for 2 minutes, then ramp to 280 $^{\circ}$ C at 15 $^{\circ}$ C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Conditions: EI at 70 eV, scan range 40-500 amu.

Expected Results: The derivatized compound (trimethylsilyl ester) will have a molecular weight of 280.15 g/mol. The mass spectrum should show the molecular ion peak $[M]^+$ at m/z 280. A prominent fragment is expected from the loss of a methyl group from the silyl group at m/z 265. Another characteristic fragment would be the tropylium-like ion from the butoxybenzyl moiety.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Butoxyphenylacetic acid** is not widely available, data from analogous compounds like 4-methoxyphenylacetic acid indicate that it should be handled with care. [4]* Hazards: May cause skin irritation, serious eye damage, and respiratory irritation. Harmful if swallowed.

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
- Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.

- Storage: Store in a tightly closed container in a dry and cool place.

Conclusion

This application note outlines a multi-technique approach for the comprehensive characterization of **4-Butoxyphenylacetic acid**. By employing RP-HPLC for purity assessment, NMR and FT-IR for structural confirmation, and GC-MS for molecular weight verification, researchers and drug development professionals can confidently ascertain the quality and identity of this compound. The provided protocols, adapted from established methods for similar molecules, offer a robust starting point for method development and validation in a quality control environment.

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